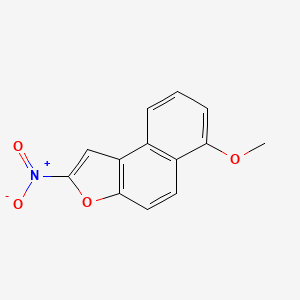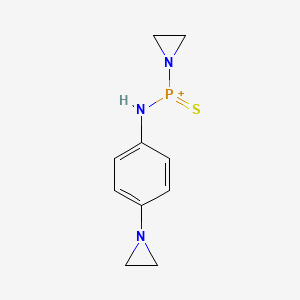![molecular formula C9H6O2Te B13748800 Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
Benzo[B]tellurophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[B]tellurophene-2-carboxylic acid is an organotellurium compound with the molecular formula C₉H₆O₂Te. It is a derivative of tellurophene, a heterocyclic compound containing tellurium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[B]tellurophene-2-carboxylic acid typically involves the electrophilic telluration of C(sp²)-Zn and C(sp²)-H bonds using tellurium(IV) chlorides. This method allows for the formation of telluracycles in a one-pot manner . Another approach involves the trapping of ortho-alkynylarryllithium with elemental tellurium followed by intramolecular cyclization .
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the tellurium center.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents.
Major Products:
Oxidation: Telluroxides and tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzo[B]tellurophene derivatives.
Scientific Research Applications
Benzo[B]tellurophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organotellurium compounds.
Mechanism of Action
The mechanism of action of benzo[B]tellurophene-2-carboxylic acid, particularly in its role as a KDM4 inhibitor, involves the inhibition of histone demethylation. This inhibition affects gene expression and can lead to the induction of cell death in cancer cells. The compound specifically targets the KDM4 enzyme, preventing it from demethylating histone H3 lysine 9 .
Comparison with Similar Compounds
Benzo[B]selenophene-2-carboxylic acid: Similar structure but contains selenium instead of tellurium.
Benzo[B]thiophene-2-carboxylic acid: Contains sulfur instead of tellurium.
Benzofuran-2-carboxylic acid: Contains oxygen instead of tellurium.
Uniqueness: Benzo[B]tellurophene-2-carboxylic acid is unique due to the presence of tellurium, which imparts distinct electronic properties and reactivity compared to its sulfur, selenium, and oxygen analogs. These properties make it particularly valuable in the development of materials for organic electronics and as a potential therapeutic agent .
Properties
Molecular Formula |
C9H6O2Te |
|---|---|
Molecular Weight |
273.7 g/mol |
IUPAC Name |
1-benzotellurophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2Te/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) |
InChI Key |
WYKHUPOVVFPEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Te]2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



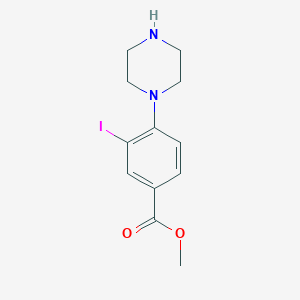
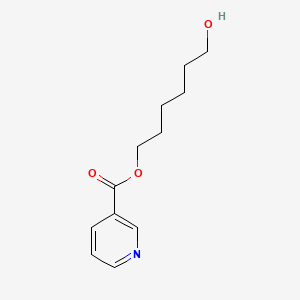
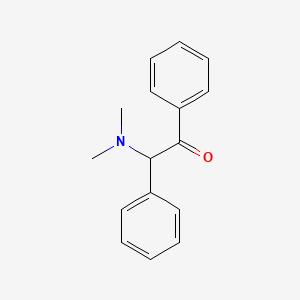
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)




